CCR5 Antagonist Activity of 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic Acid Derivatives
Derivatives of 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid have been disclosed as CCR5 antagonists, with preliminary pharmacological screening indicating their utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC50 values for the free carboxylic acid are not provided in the source, the patent disclosure establishes this specific biphenyl scaffold as a privileged pharmacophore for CCR5 antagonism, distinguishing it from other biphenyl carboxylic acid regioisomers lacking this disclosed biological annotation.
| Evidence Dimension | Biological Target Engagement |
|---|---|
| Target Compound Data | Derivatives exhibit CCR5 antagonist activity (qualitative) |
| Comparator Or Baseline | Other biphenyl carboxylic acid regioisomers (e.g., CAS 1179618-11-1) |
| Quantified Difference | Not quantifiable; differentiation is based on explicit disclosure in CCR5 patent literature vs. herbicidal application for the comparator |
| Conditions | In vitro pharmacological screening assays |
Why This Matters
This disclosure directs procurement toward the specific CAS 1179253-24-7 scaffold for CCR5-targeted research, rather than alternative biphenyl carboxylic acids optimized for agricultural chemistry.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. View Source
